Dichlorostrontium crystal structure analysis
Dichlorostrontium crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Dichlorostrontium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorostrontium (SrCl₂), a salt of strontium and chlorine, presents a fascinating case study in solid-state chemistry and crystallography.[1] Its structural characteristics, particularly its ability to form various hydrates and exhibit superionic conductivity at elevated temperatures, make it a compound of significant interest in diverse fields, including materials science and drug delivery systems. This technical guide provides a comprehensive analysis of the crystal structure of dichlorostrontium, detailing its anhydrous and hydrated forms, the methodologies for its characterization, and the causality behind its structural properties.
The Anhydrous Dichlorostrontium Crystal Structure: A Fluorite Archetype
Anhydrous dichlorostrontium is a classic example of a compound adopting the fluorite (CaF₂) crystal structure.[1][2][3][4][5][6] This structure is characterized by a face-centered cubic (FCC) arrangement of the cations (Sr²⁺) with the anions (Cl⁻) occupying all the tetrahedral interstitial sites.
Crystallographic Parameters
The fundamental crystallographic data for anhydrous SrCl₂ are summarized in the table below. These parameters define the unit cell, which is the basic repeating unit of the crystal lattice.[7]
| Parameter | Value | Source(s) |
| Crystal System | Cubic | [2][8][9] |
| Space Group | Fm-3m (No. 225) | [2][6][8][9] |
| Lattice Constant (a) | ~7.00 Å at 300 K | [2] |
| 6.9783 ± 0.0004 Å at 300 K | [10] | |
| 6.9442 ± 0.0004 Å at 80 K | [10] | |
| Formula Units (Z) | 4 | [8] |
| Sr-Cl Bond Length | ~3.03 Å | [2] |
The choice of the Fm-3m space group reflects the high degree of symmetry inherent in the fluorite structure. The lattice parameter 'a' exhibits a slight temperature dependence, contracting at lower temperatures as expected due to reduced thermal vibrations.[10]
Coordination Environment
In the fluorite structure, the coordination environments of the cation and anion are distinct and crucial to understanding the compound's properties:
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Strontium (Sr²⁺) Coordination: Each strontium ion is located in a body-centered cubic geometry and is coordinated to eight equivalent chloride ions, forming a cubic coordination polyhedron.[2][6]
-
Chloride (Cl⁻) Coordination: Each chloride ion is tetrahedrally coordinated to four strontium ions.[2] This arrangement results in a stable electrostatic balance within the crystal lattice.
The following diagram illustrates the fundamental workflow for determining these crystallographic parameters.
Hydrated Forms of Dichlorostrontium
In the presence of moisture, dichlorostrontium readily forms hydrates, with strontium chloride hexahydrate (SrCl₂·6H₂O) being the most common.[1][11] The incorporation of water molecules into the crystal lattice significantly alters the crystal structure.
Strontium Chloride Hexahydrate (SrCl₂·6H₂O)
The hexahydrate crystallizes in the trigonal system, a departure from the cubic symmetry of the anhydrous form.[12] The dehydration of SrCl₂·6H₂O is a stepwise process, proceeding through dihydrate (SrCl₂·2H₂O) and monohydrate (SrCl₂·H₂O) intermediates before returning to the anhydrous state.[13][14] This process can be monitored using techniques like in-situ X-ray diffraction.[14][15]
The structural transformations during hydration and dehydration are a critical consideration in applications where the material may be exposed to varying humidity levels, as these changes can lead to significant volume expansion and potential mechanical degradation.[14]
High-Temperature Behavior and Superionic Conductivity
One of the most remarkable properties of dichlorostrontium is its transition to a superionic state at high temperatures.[3][16] This phenomenon is characterized by a significant increase in ionic conductivity, approaching that of the molten salt, well below its melting point.[3]
This behavior is attributed to the development of extensive disorder in the anion sublattice.[16] As the temperature increases, a fraction of the chloride ions leave their regular lattice sites to occupy interstitial positions, creating Frenkel defects.[16] This dynamic disorder allows for the rapid diffusion of chloride ions through the crystal lattice, resulting in high ionic conductivity. Neutron diffraction is a particularly powerful technique for studying this phenomenon as it is sensitive to the positions of the lighter chloride ions.[3][16][17]
The following diagram illustrates the transition to the superionic state.
Experimental Methodologies for Crystal Structure Analysis
A comprehensive understanding of the crystal structure of dichlorostrontium is achieved through a combination of experimental and computational techniques.
X-ray Diffraction (XRD)
X-ray diffraction is the cornerstone of crystal structure analysis. For SrCl₂, both single-crystal and powder XRD are employed.
-
Protocol for Powder X-ray Diffraction:
-
Sample Preparation: Anhydrous SrCl₂ powder is finely ground to ensure random crystal orientation. The powder is then mounted on a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern is analyzed to determine the lattice parameters and space group. Rietveld refinement is a powerful method used to refine the crystal structure model against the experimental data.[10][18]
-
Neutron Diffraction
Neutron diffraction is particularly valuable for studying the structure of SrCl₂, especially at high temperatures. Due to the scattering properties of neutrons, this technique can accurately locate the positions of the lighter chloride ions, providing detailed insights into the anion disorder in the superionic phase.[3][16][17]
Computational Modeling
Density Functional Theory (DFT) and other ab initio calculations are used to complement experimental findings.[9] These computational methods can predict lattice parameters, bond lengths, and even electronic and vibrational properties of the crystal.[9] The Materials Project, for instance, provides a comprehensive database of computed properties for crystalline materials, including SrCl₂.[2][6][9]
The Gaseous State: An Exception to VSEPR Theory
In the vapor phase, the SrCl₂ molecule exhibits a non-linear geometry with a Cl-Sr-Cl bond angle of approximately 130°.[4] This is a notable exception to the Valence Shell Electron Pair Repulsion (VSEPR) theory, which would predict a linear structure. This bending is attributed to contributions from d-orbitals in the shell below the valence shell or polarization of the electron core of the strontium atom.[4]
Conclusion
The crystal structure of dichlorostrontium is a multifaceted topic, encompassing the ordered arrangement of its anhydrous form, the complexities of its hydrated states, and the dynamic disorder of its high-temperature superionic phase. A thorough analysis, integrating experimental techniques like X-ray and neutron diffraction with computational modeling, is essential for a complete understanding of this versatile compound. The insights gained from such studies are crucial for harnessing the properties of SrCl₂ in various scientific and industrial applications.
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